2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature of this molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetic acid group could potentially participate in acid-base reactions, while the thiazole ring might be involved in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, I can only speculate about these properties.Scientific Research Applications
Electrophilic Aromatic Reactivities
Studies on thiazole derivatives, including compounds structurally related to "2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid," have elucidated their electrophilic aromatic reactivities. Research has shown that thiazole is particularly susceptible to resonance stabilization in transition states, indicating its potential utility in synthetic organic chemistry for designing electrophilic substitution reactions (August et al., 1986).
Optoelectronic Properties
Thiazole-containing monomers and polymers demonstrate significant optoelectronic properties, making them candidates for applications in conducting polymers and optoelectronics. The synthesis and characterization of thiazole-based polythiophenes revealed that these compounds exhibit variable optical band gaps and satisfactory switching times, hinting at their potential in electronic and photonic devices (Camurlu & Guven, 2015).
Synthesis of Novel Cephalosporins
Research into the synthesis of novel cephalosporins using derivatives of thiadiazole and thiazole as starting points highlights the pharmaceutical significance of these compounds. Specifically, the development of new cephalosporins exhibiting antimicrobial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococci, showcases the therapeutic potential of these derivatives in combating resistant bacterial strains (Lin et al., 1995).
Antimicrobial and Antitumor Activities
Compounds structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have found that certain derivatives possess potent activities against a range of microbial species and show promise as anticancer agents against various human tumor cell lines (Gul et al., 2017), (Yurttaş et al., 2015).
Corrosion Inhibition
Research into amino acid-based imidazolium zwitterions, including compounds related to the specified chemical structure, has demonstrated their effectiveness as novel and green corrosion inhibitors for mild steel. This application is critical for protecting industrial infrastructure and reducing economic losses due to corrosion (Srivastava et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9(19)16-10-3-2-4-11(5-10)17-13(20)8-24-15-18-12(7-23-15)6-14(21)22/h2-5,7H,6,8H2,1H3,(H,16,19)(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPFRMSEOOLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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